1-(Azetidin-3-yl)-2-methylpropan-2-ol
Description
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C7H15NO/c1-7(2,9)3-6-4-8-5-6/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
JKJFADJVKHTNOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CNC1)O |
Origin of Product |
United States |
Biological Activity
1-(Azetidin-3-yl)-2-methylpropan-2-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a partial agonist of the Histamine H3 receptor (H3R). This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The primary biological target for this compound is the Histamine H3 receptor (H3R) . As a partial agonist , it modulates the receptor's activity, influencing various neurotransmitter systems. The activation of H3R can regulate:
- Neurotransmitter Release : It affects the release of histamine and other neurotransmitters, which are crucial for cognitive functions, sleep-wake cycles, and appetite regulation.
- Biochemical Pathways : The compound's action on H3R may lead to alterations in several biochemical pathways related to cognition and memory formation. For instance, studies have indicated an amnesic effect in social recognition tests conducted on mice.
Pharmacokinetics
The pharmacokinetic profile of this compound shows good metabolic stability with limited interaction with cytochrome P450 enzymes. This property suggests a lower likelihood of drug-drug interactions, making it a candidate for further therapeutic exploration.
In Vitro Studies
In vitro analyses have demonstrated that this compound exhibits significant activity against various biological targets. Preliminary studies suggest its potential as an antagonist or modulator within neuropharmacological pathways, although specific activity data remain limited and warrant further investigation.
In Vivo Studies
In vivo evaluations have revealed that compounds similar to this compound can influence behavior and physiological responses in animal models. For example, compounds acting on the H3R have been linked to changes in social behavior and cognitive function in rodent models .
Applications in Research
This compound has several promising applications:
- Drug Development : Its structure makes it a valuable lead compound for designing new drugs aimed at neurological disorders.
- Chemical Biology : It serves as a building block in organic synthesis, particularly for creating complex heterocyclic compounds.
- Therapeutic Potential : Ongoing research explores its role in treating conditions such as cognitive deficits, anxiety disorders, and neuroinflammatory diseases .
Study on Cognitive Effects
A notable study investigated the effects of H3R modulation on cognitive functions using animal models. The results indicated that compounds similar to this compound could enhance memory retention and cognitive flexibility, suggesting therapeutic potential for cognitive impairments associated with neurodegenerative diseases .
Pharmacological Properties
Another study evaluated the pharmacological properties of related azetidine derivatives, revealing that modifications to the azetidine ring significantly impacted their biological activity. These findings underline the importance of structural variations in enhancing efficacy and specificity towards targeted receptors .
Scientific Research Applications
While the exact compound "1-(Azetidin-3-yl)-2-methylpropan-2-ol" is not extensively documented, research can be based on its structural components and similar compounds. This approach allows for extrapolation of potential applications based on the properties of azetidines, alcohols, and related molecules.
Scientific Research Applications
1-[(Azetidin-3-yl)amino]-2-methylpropan-2-ol has several scientific research applications.
Chemistry 1-[(Azetidin-3-YL)amino]-2-methylpropan-2-OL is used as a building block in the synthesis of complex organic molecules.
Biology It is investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry It is utilized in the production of specialty chemicals and materials with unique properties.
Azetidine Derivatives
Azetidines, being four-membered nitrogen-containing heterocycles, are of interest in medicinal chemistry and serve as building blocks for various biologically active compounds .
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described .
- ** служили строительными блоками для получения небольших пептидов** and its 3-aryl derivatives, which are L-proline analogues, have also been widely used as building blocks to prepare small peptides .
- ** служили строительными блоками для получения небольших пептидов** acids, which are conformationally constrained analogues of β-proline, were employed for the preparation of endomorphin tetrapeptides .
- ** служили строительными блоками для получения небольших пептидов** He and Hartwig developed a simple and efficient method for 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds via a Pd-catalyzed cross-coupling between t-butyl (N-benzylazetidine-3-yl) carboxylate and (het)aryl halides .
Cannabinoid Receptor Modulators
Substituted 3-alkyl and 3-alkenyl azetidine derivatives can be used as modulators of the Cannabinoid-1 (CB1) receptor .
- These compounds are useful as centrally acting drugs in the treatment of psychosis, memory deficits, cognitive disorders, migraine, neuropathy, neuro-inflammatory disorders including multiple sclerosis and Guillain-Barre syndrome and the inflammatory sequelae of viral encephalitis, cerebral vascular accidents, and head trauma, anxiety disorders, stress, epilepsy, Parkinson's disease, movement disorders, and schizophrenia .
- The compounds are also useful for the treatment of substance abuse disorders, particularly to opiates, alcohol, marijuana, and nicotine, including smoking cessation .
Applications in CFTR Modulation
(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide solid forms have pharmaceutical compositions and methods .
- CFTR is a cAMP/ATP-mediated anion channel that is expressed in a variety of cells types, including absorptive and secretory epithelia cells, where it regulates anion flux across the membrane, as well as the activity of other ion channels and proteins .
- In epithelia cells, normal functioning of CFTR is critical for the maintenance of electrolyte transport throughout the body, including respiratory and digestive tissue .
Stereo- and Enantioselective Addition
A new synthetic route to N-alkyl-2-acylazetidines was developed through a highly stereoselective addition of organolithiums to N-alkyl-2-oxazolinylazetidines .
- ( R)- N-(1-hydroxy-2-methylpropan-2-yl)-1-[( R)-1-phenylethyl]azetidine-2-carboxamide ( R,R)-3b was isolated as white solid, 907 mg, yield 90%, mp 107–109°C, = + 69.49° ( c = 1, CHCl 3) .
- ( S)- N-(1-hydroxy-2-methylpropan-2-yl)-1-[( R)-1-phenylethyl]azetidine-2-carboxamide ( R,S)-3b was isolated as colorless oil, 979 mg, yield 90%, = −118.15° ( c = 0.4, CHCl 3) .
Chemical Reactions
1-[(Azetidin-3-YL)amino]-2-methylpropan-2-OL undergoes various chemical reactions.
- Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Potential Applications
Based on the documented applications of azetidine and alcohol derivatives, this compound may find use in:
- Pharmaceuticals: As a building block in synthesizing drugs targeting various conditions, including neurological disorders and infections .
- Material Science: In the creation of novel polymers or specialty chemicals with unique properties.
- Agrochemicals: As a component in developing new pesticides or herbicides.
Comparison with Similar Compounds
Table 1: Structural and Molecular Data
Key Observations:
Azetidine vs. Non-Azetidine Analogues: The azetidine ring in the target compound introduces ring strain, enhancing reactivity compared to non-cyclic amines (e.g., 1-(isobutylamino)-2-methylpropan-2-ol) . Azetidine-containing derivatives (e.g., the triazole analogue in Table 1) are often prioritized in drug discovery due to their metabolic stability and ability to modulate pharmacokinetic properties .
Tertiary Alcohol Group :
- All listed compounds share a tertiary alcohol group, which reduces hydrogen-bonding capacity compared to primary or secondary alcohols. This may influence solubility and membrane permeability .
Aromatic vs.
Key Observations:
- The azetidine moiety in the target compound and its triazole derivative (Table 2) is critical for targeting kinases and cancer-related pathways, as seen in patented JAK inhibitors .
- Non-azetidine analogues (e.g., dibenzylamino derivative) are less common in kinase targeting but show promise in antimicrobial contexts due to their lipophilic aromatic groups .
Key Observations:
Preparation Methods
Method Overview
One prevalent approach involves the reductive cyclization of imines bearing appropriate substituents, leading to azetidine rings with subsequent functionalization to the target compound.
Reaction Pathway & Conditions
- Starting Materials: Imines derived from diketones or acylated diketones.
- Reagents: Sodium borohydride (NaBH₄) in refluxing methanol.
- Process:
- Acylation of diketones produces imines.
- Pyrolysis of intermediates at 130–150°C yields enol ethers.
- NBS treatment introduces bromine functionalities.
- Nucleophilic substitution with amines forms imines (e.g., compound 21a-d).
- Reductive cyclization with NaBH₄ facilitates ring closure, producing 1-alkyl-2-methyl-3,3-dimethoxyazetidines.
Key Findings & Yields
- Multiple steps are required, with yields ranging from moderate to high (up to 85%) for the cyclized azetidines.
- Steric effects influence conditions; for bulky groups, excess NaBH₄ is used to drive the reaction to completion.
Cyclization of γ-Haloalkyl-Imines and Aziridine-Azetidine Rearrangement
Method Overview
This method involves the cyclization of N-alkylidene-2,3-dibromo-2-methylpropyl amines, leading to azetidines via aziridine intermediates.
Reaction Pathway & Conditions
- Reagents: Sodium borohydride (NaBH₄) under reflux in methanol.
- Mechanism:
- Reduction of halogenated imines forms aziridines.
- Ring rearrangement from aziridines to azetidines occurs through a thermodynamic process.
- Yields: Poor yields due to competing isomerization and side reactions, with some compounds forming thermodynamic azetidines (compound 27).
Research Insights
- The process is sensitive to reaction conditions, with isomerization reducing overall yields.
- Variations in R groups influence the formation of desired azetidines.
[2+2]-Cycloaddition of 2-Aminomalonate Derivatives
Method Overview
A highly efficient, stereoselective synthesis involves [2+2]-cycloaddition between amide-protected 2-aminomalonates and chalcones, followed by oxidative cyclization.
Reaction Pathway & Conditions
Research Findings
- This method provides access to functionalized azetidines with high stereocontrol, suitable for complex molecule synthesis.
Cyclization of 1,3-Diols Derived from Diketones
Method Overview
This route synthesizes 2,4-disubstituted azetidines via the cyclization of 1,3-diols, which are prepared from diketones.
Reaction Pathway & Conditions
- Step 1: Selective hydrogenation of diketones using (R)- or (S)-BINAP as a catalyst.
- Step 2: Conversion of hydroxyl groups to leaving groups via mesylation.
- Step 3: Intramolecular cyclization with benzylamine yields azetidines.
- Yields: Moderate to high (60–85%), with high enantiomeric excess (>95% ee).
Research Insights
- The stereoselectivity is controlled by the chiral catalyst, enabling enantioselective synthesis.
Synthesis via Stereoselective Addition of Organolithiums to Oxazoline Intermediates
Method Overview
This approach involves stereoselective addition of organolithiums to N-alkyl-2-oxazolinylazetidines, followed by intramolecular cyclization to form the target compound.
Reaction Pathway & Conditions
Research Findings
- This route offers stereocontrol and high yields, suitable for optically active derivatives.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the key structural features of 1-(Azetidin-3-yl)-2-methylpropan-2-ol, and how do they influence its chemical reactivity?
- Answer : The compound features a four-membered azetidine ring and a tertiary alcohol group at the 2-position of a branched propanol chain. The azetidine ring introduces strain, enhancing reactivity in ring-opening or substitution reactions, while the tertiary alcohol is less acidic than primary/secondary alcohols, limiting its participation in nucleophilic substitutions under mild conditions. The steric hindrance from the branched chain also affects accessibility to reactive sites .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Answer : Synthesis typically involves:
Ring formation : Cyclization of 3-aminopropanol derivatives under acidic or basic conditions.
Functionalization : Alkylation or substitution reactions to introduce the branched propanol chain.
Purification : Chromatographic techniques (e.g., HPLC) to isolate the tertiary alcohol product.
Key reagents include sodium hydride for deprotonation and alkyl halides for chain elongation .
Q. How does the tertiary alcohol group in this compound affect its stability under oxidative conditions?
- Answer : The tertiary alcohol is resistant to oxidation compared to primary/secondary alcohols. In studies using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), minimal oxidation to ketones was observed, making it stable in redox-sensitive environments .
Advanced Research Questions
Q. How does the partial agonistic activity of this compound at histamine H3 receptors (H3R) compare to structurally similar azetidine derivatives?
- Answer : Binding assays reveal its moderate affinity (IC₅₀ ~200 nM) for H3R, lower than analogs like 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol (IC₅₀ ~50 nM). The reduced activity is attributed to the absence of a piperidine ring, which enhances steric complementarity with the receptor pocket. Radioligand displacement studies (e.g., using [³H]-N-α-methylhistamine) are recommended for comparative analysis .
Q. What experimental strategies can resolve discrepancies in reported binding affinities of this compound across pharmacological studies?
- Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or receptor isoforms. To address this:
- Use standardized radioligand binding protocols (e.g., cell membranes expressing recombinant H3R).
- Perform saturation and competition binding assays to calculate Ki values.
- Validate results with orthogonal methods like functional cAMP assays .
Q. What methodologies are effective for analyzing the metabolic stability of this compound in hepatic microsomes?
- Answer :
Incubation : Expose the compound to human liver microsomes (HLM) with NADPH cofactor.
Sampling : Collect aliquots at 0, 15, 30, and 60 minutes.
Analysis : Use LC-MS/MS to quantify parent compound depletion.
Half-life (t½) calculations reveal moderate stability (~45 minutes), suggesting susceptibility to cytochrome P450-mediated oxidation .
Methodological Recommendations
- Synthetic Optimization : Use protecting groups (e.g., Boc for amines) during azetidine ring functionalization to prevent side reactions .
- Binding Studies : Include negative controls (e.g., H3R antagonists like thioperamide) to validate assay specificity .
- Metabolic Profiling : Combine microsomal assays with hepatocyte models for in vivo relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
